molecular formula C9H13ClO B14372790 Spiro[3.4]octane-2-carbonyl chloride CAS No. 91329-41-8

Spiro[3.4]octane-2-carbonyl chloride

Cat. No.: B14372790
CAS No.: 91329-41-8
M. Wt: 172.65 g/mol
InChI Key: CHBNNQBNTWGRKN-UHFFFAOYSA-N
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Description

Spiro[3.4]octane-2-carbonyl chloride: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.4]octane-2-carbonyl chloride typically involves the annulation of cyclopentane and a four-membered ring. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for the synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.4]octane-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products, such as amides or esters.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of spiro[3.4]octane-2-carbonyl chloride involves its reactivity as a carbonyl compound. The carbonyl group can act as a Lewis acid, attracting nucleophiles and facilitating various chemical transformations . This reactivity is crucial in its role as a building block in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: Spiro[3.4]octane-2-carbonyl chloride is unique due to its specific ring size and the presence of a carbonyl chloride functional group.

Properties

CAS No.

91329-41-8

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

spiro[3.4]octane-2-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2

InChI Key

CHBNNQBNTWGRKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)C(=O)Cl

Origin of Product

United States

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